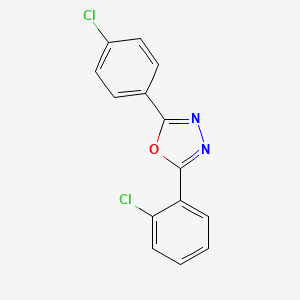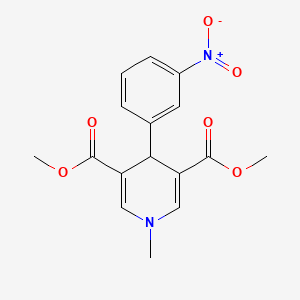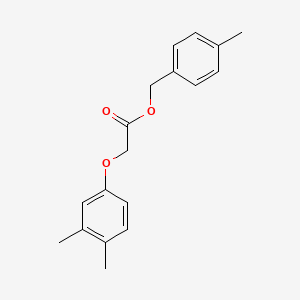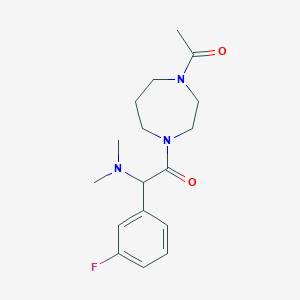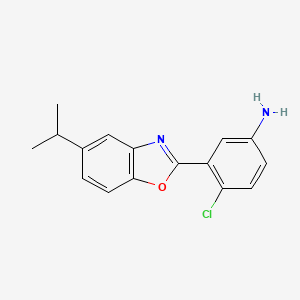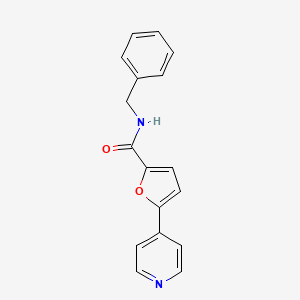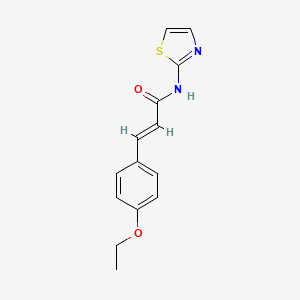
3-chloro-1-(2-methylphenyl)-4-phenoxy-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds similar to 3-chloro-1-(2-methylphenyl)-4-phenoxy-1H-pyrrole-2,5-dione involves complex organic reactions, including palladium-catalyzed Suzuki coupling reactions. For example, the synthesis of highly luminescent polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units showcases the intricate steps and conditions required to achieve the desired molecular structures (Zhang & Tieke, 2008).
Molecular Structure Analysis
The molecular structure of related pyrrolo[3,4-c]pyrrole-1,4-dione derivatives has been extensively studied through methods such as X-ray crystallography. These studies reveal detailed information about the molecular orientation, bond lengths, and angles, providing insight into the compound's structural characteristics and potential reactivity (Lv et al., 2013).
Chemical Reactions and Properties
3-Chloro-1-(2-methylphenyl)-4-phenoxy-1H-pyrrole-2,5-dione and its derivatives exhibit a range of chemical reactivity, including participation in Suzuki coupling reactions and potential as organic electronic materials due to their conjugated systems. The electrochemical polymerization of related DPP derivatives has shown that substitution patterns significantly influence the optical and electronic properties of the resulting materials, indicating the versatility and potential applications of these compounds (Zhang, Tieke, Forgie, & Skabara, 2009).
Physical Properties Analysis
The solubility, fluorescence, and molecular weight of polymers and compounds containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit are critical physical properties that determine their application potential. These compounds exhibit strong fluorescence and are soluble in common organic solvents, making them suitable for various applications, including organic electronics and luminescent materials (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties of 3-chloro-1-(2-methylphenyl)-4-phenoxy-1H-pyrrole-2,5-dione derivatives, such as their oxidation potential, electrochromic properties, and conjugation effects, are influenced by their molecular structure and substituent patterns. These properties are essential for their potential use in electronic applications and as corrosion inhibitors, demonstrating the broad applicability of these compounds in various fields (Zarrouk et al., 2015).
属性
IUPAC Name |
3-chloro-1-(2-methylphenyl)-4-phenoxypyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-11-7-5-6-10-13(11)19-16(20)14(18)15(17(19)21)22-12-8-3-2-4-9-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOHLILNARZGQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=C(C2=O)Cl)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(2-methylphenyl)-4-phenoxypyrrole-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-benzyl-8-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5648078.png)
![(1S,4R)-2-[2-(phenylsulfonyl)ethyl]-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B5648082.png)
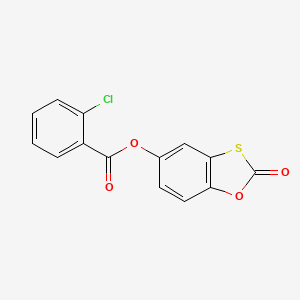
![N-ethyl-8-methyl-N-phenyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5648091.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5648093.png)
![4-[4-(benzyloxy)benzoyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5648099.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B5648105.png)
